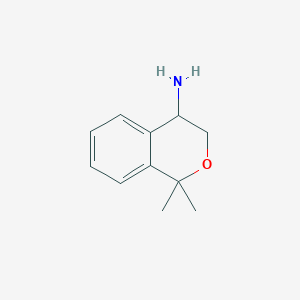

1,1-Dimethylisochroman-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethyl-3,4-dihydroisochromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)9-6-4-3-5-8(9)10(12)7-13-11/h3-6,10H,7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDRRFUJJSZGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(CO1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801237422 | |

| Record name | 3,4-Dihydro-1,1-dimethyl-1H-2-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196147-35-9 | |

| Record name | 3,4-Dihydro-1,1-dimethyl-1H-2-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196147-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-1,1-dimethyl-1H-2-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801237422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dimethylisochroman 4 Amine and Its Analogs

Retrosynthetic Analysis of the 1,1-Dimethylisochroman-4-amine Core Structure

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For 1,1-Dimethylisochroman-4-amine, the analysis begins by identifying the most strategic bond disconnections.

The most evident disconnection is the carbon-nitrogen (C-N) bond at the C4 position. This simplifies the target to a functionalized 1,1-dimethylisochroman core, such as a 1,1-dimethylisochroman-4-one (B11752885) or a derivative with a suitable leaving group at C4. This step suggests a forward synthesis involving amination, such as reductive amination of the corresponding ketone or nucleophilic substitution.

A second disconnection breaks the heterocyclic ring structure. An oxa-Pictet-Spengler type disconnection is a powerful strategy for isochroman (B46142) synthesis. researchgate.netnih.gov This involves breaking the C1-O and C4a-C8a bonds, leading back to two key precursors: a β-phenylethanol derivative and a carbonyl compound. For the target molecule, this retrosynthetic step points towards a substituted 2-(2-hydroxyethyl)phenol and acetone (B3395972) (or an equivalent) as the foundational building blocks. This pathway constructs the core isochroman ring, which can then be further functionalized to install the C4-amine.

Classical and Established Synthetic Pathways to 1,1-Dimethylisochroman-4-amine

Established synthetic routes to the isochroman-4-amine (B116595) scaffold rely on robust and well-documented chemical transformations, primarily focusing on the construction of the isochroman ring followed by the introduction of the amine functionality.

Key Precursors and Reaction Cascade Designs

The oxa-Pictet-Spengler reaction is a cornerstone in the synthesis of the isochroman motif. researchgate.net This reaction typically involves the acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone. For the synthesis of the 1,1-dimethylisochroman core, the key precursors would be a suitably substituted β-phenylethanol and acetone. The reaction cascade involves the formation of an oxocarbenium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.

A significant advancement in this classical approach is the use of epoxides as aldehyde surrogates, which can expand the scope and increase the rate of the reaction. nih.gov This variant, promoted by solvents like hexafluoroisopropanol (HFIP) and a catalytic amount of acid, facilitates an initial Meinwald rearrangement of the epoxide to an aldehyde in situ, which then proceeds through the oxa-Pictet-Spengler cyclization. nih.gov This method allows for the synthesis of isochromans from modestly deactivated and sterically hindered β-phenylethanols. nih.gov

Once the 1,1-dimethylisochromanone is formed (if a keto-acid precursor is used) or the isochroman ring is built, classical methods for introducing the amine at the C4 position include:

Reductive Amination: Conversion of a 1,1-dimethylisochroman-4-one to the target amine using a nitrogen source (like ammonia (B1221849) or an ammonium (B1175870) salt) and a reducing agent (e.g., sodium cyanoborohydride).

Nucleophilic Substitution: Introduction of an azide (B81097) followed by reduction, or direct substitution using an amine if a suitable leaving group is present at the C4 position.

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol at the C4 position is a critical challenge in the synthesis of 4-amino isochroman derivatives. While the target compound, 1,1-Dimethylisochroman-4-amine, has a prochiral center at C4 that becomes chiral upon substitution at the amine, the synthesis of enantiomerically pure analogs is of significant interest.

One of the most effective strategies for the asymmetric synthesis of related scaffolds is the organocatalyzed intramolecular Mannich reaction. organic-chemistry.orgthieme-connect.comresearchgate.net This approach has been successfully applied to the synthesis of 4-aminoisochromanones, which are close structural relatives and potential precursors. organic-chemistry.orgthieme-connect.com In this one-pot reaction, a precursor like a 2-oxopropyl-2-formylbenzoate reacts with an aniline (B41778) in the presence of a chiral secondary amine catalyst, such as a proline derivative. organic-chemistry.orgthieme-connect.comresearchgate.net The reaction proceeds through the formation of an imine, which is then attacked by an enamine intermediate generated from the ketone and the organocatalyst. thieme-connect.com This methodology provides excellent stereocontrol, affording products with high diastereomeric ratios and enantiomeric excesses. organic-chemistry.orgresearchgate.net

| Catalyst | Substrates | Solvent | Yield | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Tetrazole-substituted proline derivative | 2-Oxopropyl-2-formylbenzoates and anilines | DMSO | Up to 85% | Up to 99:1 | 92-99% |

| (S)-Proline | 2-Oxopropyl-2-formylbenzoate and p-methoxyaniline | DMSO | 47% | 97:3 | 99% |

Advanced and Emerging Synthetic Strategies for 1,1-Dimethylisochroman-4-amine Derivatives

Modern synthetic chemistry offers a range of sophisticated tools for the construction of complex molecules like 1,1-Dimethylisochroman-4-amine, emphasizing efficiency, selectivity, and novel reaction pathways.

Catalytic and Organocatalytic Methods

Beyond the Mannich reaction, other advanced catalytic methods have emerged for the synthesis of the isochroman core. These methods often provide high levels of stereocontrol and functional group tolerance.

Transition Metal Catalysis:

Rhodium-Catalyzed C-H Insertion: A notable strategy involves the use of donor/donor rhodium carbenes for intramolecular C-H insertion reactions to form the isochroman ring. rsc.orgrsc.org This method allows for the synthesis of a variety of isochroman derivatives in good yields with excellent diastereo- and enantioselectivity, using chiral dirhodium tetracarboxylate complexes as catalysts. rsc.org A key advantage is the avoidance of rearrangement products that can plague other carbene-based methods. rsc.orgrsc.org

Palladium-Catalyzed Allylic C-H Oxidation: This approach constructs the isochroman ring from terminal olefin precursors through a combination of Pd(II)/bis-sulfoxide C-H activation and Lewis acid co-catalysis. nih.gov The method is versatile, accommodating a wide range of alcohol nucleophiles under uniform reaction conditions to generate various oxygen heterocycles, including isochromans. nih.gov

Organocatalysis:

Intramolecular Mannich Reaction: As detailed previously (Section 2.2.2), this stands as a premier organocatalytic method for installing the C4-amino group stereoselectively, particularly for isochromanone systems. organic-chemistry.orgthieme-connect.comresearchgate.net The use of small, metal-free chiral molecules like proline derivatives offers a greener and often more practical alternative to metal-based catalysts. organic-chemistry.org

| Strategy | Catalyst System | Key Transformation | Advantages | Reference |

|---|---|---|---|---|

| C-H Insertion | Dirhodium complexes (e.g., Rh₂(R-PTAD)₄) | Intramolecular C(sp³)-H insertion of a donor/donor carbene | High yield, excellent diastereo- and enantioselectivity | rsc.orgrsc.org |

| Allylic C-H Oxidation | Pd(II)/bis-sulfoxide with Lewis acid co-catalyst | Intramolecular cyclization of an alcohol onto a Pd-activated olefin | Broad substrate scope, use of simple terminal olefins | nih.gov |

| Intramolecular Mannich Reaction | Chiral secondary amines (e.g., proline derivatives) | Asymmetric cyclization of an imine with an enamine | Metal-free, high stereoselectivity, one-pot procedure | organic-chemistry.orgthieme-connect.com |

Ring-Opening Amination Strategies for Isochroman Systems

An alternative and innovative approach to synthesizing related structures involves the selective ring-opening of a pre-formed isochroman system. A recently developed strategy allows for the selective amination of isochromans through a molecular editing process that cleaves a C-C bond. nih.govresearchgate.net This transition-metal-free method efficiently synthesizes o-aminophenethyl alcohols from isochromans. nih.gov The reaction proceeds under mild conditions and provides a novel pathway for modifying the core isochroman structure to access valuable amine-containing building blocks. researchgate.net This method demonstrates the potential to deconstruct and functionalize the heterocyclic system in a controlled manner, offering a distinct synthetic logic compared to building the ring from acyclic precursors. nih.govresearchgate.net

Multi-component Reaction Approaches for Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry for the construction of complex molecular architectures, such as the isochroman scaffold. These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, offer significant advantages in terms of atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The application of MCRs to the synthesis of the 1,1-dimethylisochroman-4-amine core and its analogs represents a modern and convergent approach to this privileged heterocyclic system.

Isocyanide-based multi-component reactions, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of heterocyclic compounds. mdpi.com These reactions are known for their high degree of convergence and the ability to introduce multiple points of diversity in a single step.

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. wikipedia.orgorganic-chemistry.org For the construction of an isochroman ring system, a bifunctional starting material is required to facilitate a subsequent intramolecular cyclization. For instance, a reactant containing both an aldehyde and a carboxylic acid functionality, such as 2-formylbenzoic acid, can be employed. The initial Ugi reaction would form an intermediate that, upon a subsequent intramolecular reaction, could lead to the formation of an isochroman derivative. While direct synthesis of 1,1-dimethylisochroman-4-amine via a one-pot Ugi reaction is not explicitly detailed in the literature, the principles of the Ugi reaction allow for a hypothetical pathway where appropriately substituted starting materials could be utilized to generate analogs.

The Passerini three-component reaction (P-3CR) is another cornerstone of isocyanide-based MCRs, reacting a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, the Passerini reaction can be adapted to synthesize heterocyclic structures through post-condensation transformations. wikipedia.org For example, a Passerini reaction followed by an intramolecular cyclization could be envisioned for the synthesis of isocoumarin (B1212949) derivatives, which are structurally related to isochromans. nih.govacs.org The strategic selection of starting materials with latent functionalities for cyclization is key to this approach.

The following table summarizes the general features of these multi-component reactions in the context of heterocyclic scaffold synthesis.

| Reaction | Components | Key Intermediate | Product Type | Potential for Isochroman Synthesis |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Acylamino amide | High, through use of bifunctional starting materials leading to intramolecular cyclization. |

| Passerini Reaction | Carbonyl Compound, Carboxylic Acid, Isocyanide | α-Adduct | α-Acyloxy carboxamide | Moderate, typically leads to isocoumarin-type structures which can be further modified. |

Detailed research findings have demonstrated the successful application of these MCRs for the synthesis of various heterocyclic systems. For instance, the Ugi reaction has been employed in combination with other reactions, such as the Heck reaction, to generate complex isoquinoline (B145761) scaffolds. wikipedia.org This highlights the versatility of MCR products as platforms for further chemical transformations.

In the context of synthesizing analogs of 1,1-dimethylisochroman-4-amine, a hypothetical multi-component approach could involve a starting material that would introduce the gem-dimethyl group at the 1-position. The amino group at the 4-position could be introduced either as part of one of the initial components or through functional group manipulation of the MCR product. The inherent flexibility of MCRs allows for a wide range of substituents to be incorporated, paving the way for the creation of diverse libraries of isochroman-based compounds for further investigation.

Chemical Derivatization and Structural Diversification of 1,1 Dimethylisochroman 4 Amine

Modification of the Amine Moiety (e.g., N-Substitution)

The primary amine group at the 4-position of the isochroman (B46142) ring is a key site for derivatization, allowing for the introduction of a wide array of substituents through N-alkylation and N-acylation reactions. These modifications can significantly alter the physicochemical properties of the parent molecule.

N-Alkylation:

N-alkylation introduces alkyl groups onto the nitrogen atom. chemrxiv.orgwikipedia.org This can be achieved through various methods, including reactions with alkyl halides or the use of alcohols in the presence of a suitable catalyst. chemrxiv.org For instance, the reaction of an amine with an alkyl halide typically proceeds via nucleophilic substitution. wikipedia.org To achieve selective mono-alkylation and avoid the formation of di- and tri-alkylated products, reductive amination is a commonly employed strategy. nih.gov This method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. nih.gov

Catalytic systems, such as those based on ruthenium or palladium, can facilitate the N-alkylation of amines with alcohols under mild conditions, offering a more environmentally friendly approach. chemrxiv.orgnih.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired N-alkylated product.

N-Acylation:

N-acylation involves the introduction of an acyl group to the amine nitrogen, forming an amide linkage. This transformation is fundamental in organic synthesis and can be accomplished using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. nih.govresearchgate.net The resulting amides are generally stable and can introduce a range of functionalities depending on the nature of the acyl group. Greener approaches for N-acylation have been developed, for example, using benzotriazole (B28993) chemistry in water, which can proceed efficiently at room temperature or under microwave irradiation. nih.gov The chemoselectivity of acylation can be high, allowing for the preferential acylation of primary amines in the presence of other functional groups. researchgate.net

| Reaction Type | Reagents and Conditions | Potential Product Structure | Key Features |

| N-Alkylation | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetone) | R-NH-CH(CH3)2-isochroman | Can lead to polyalkylation. |

| Reductive Amination | Aldehyde/ketone, reducing agent (e.g., NaBH(OAc)3) | R-CH2-NH-CH(CH3)2-isochroman | Good control over the degree of alkylation. |

| Catalytic N-Alkylation | Alcohol, Ru or Pd catalyst, base | R-CH2-NH-CH(CH3)2-isochroman | Atom-economical and environmentally benign. |

| N-Acylation | Acyl chloride, base (e.g., Et3N), solvent (e.g., CH2Cl2) | R-CO-NH-CH(CH3)2-isochroman | Forms a stable amide bond. |

| "Green" N-Acylation | N-acylbenzotriazole, water, room temp or microwave | R-CO-NH-CH(CH3)2-isochroman | Environmentally friendly conditions. |

Functionalization of the Isochroman Ring System

The aromatic ring of the isochroman core provides a template for further functionalization, primarily through electrophilic aromatic substitution reactions. The existing substituents on the ring will direct incoming electrophiles to specific positions.

Friedel-Crafts Reactions:

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, allowing for the formation of new carbon-carbon bonds. wikipedia.org Friedel-Crafts acylation, for instance, involves the reaction of the aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce a ketone functionality. masterorganicchemistry.com This reaction is generally free from the rearrangements that can complicate Friedel-Crafts alkylations. masterorganicchemistry.com The introduced acyl group can then serve as a handle for further synthetic transformations. Intramolecular versions of this reaction can also be used to construct polycyclic systems. sigmaaldrich.com

Directed ortho-Metalation (DoM):

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This technique relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org While the primary amine of 1,1-dimethylisochroman-4-amine would first need to be protected or converted into a suitable DMG (e.g., an amide), this approach could allow for the precise introduction of various electrophiles at the positions ortho to the DMG. unblog.frorganic-chemistry.org The choice of the directing group and the reaction conditions are crucial for achieving high regioselectivity. unblog.frorganic-chemistry.org

| Functionalization Strategy | Key Reagents | Potential Site of Functionalization | Introduced Functional Group |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Positions on the aromatic ring | Ketone (-COR) |

| Directed ortho-Metalation (DoM) | Organolithium reagent (e.g., n-BuLi), Electrophile | Ortho to the directing group | Various (e.g., -D, -CHO, -COOH) |

Synthesis of Stereoisomers and Chiral Analogs for Research

The carbon atom at the 4-position of the isochroman ring in 1,1-dimethylisochroman-4-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for investigating their differential interactions with biological systems.

Asymmetric Synthesis:

The enantioselective synthesis of chiral amines and their derivatives is a significant area of research. nih.gov For isochroman systems, asymmetric organocatalytic methods have been developed to produce chiral 4-aminoisochromanones with high stereoselectivity. researchgate.netorganic-chemistry.org These methods often involve intramolecular Mannich reactions, where a chiral catalyst, such as a proline derivative, controls the stereochemical outcome of the cyclization. researchgate.netorganic-chemistry.org While not directly applied to 1,1-dimethylisochroman-4-amine, these strategies provide a conceptual framework for the asymmetric synthesis of its chiral analogs.

Chiral Resolution:

For racemic mixtures, chiral resolution is a common method to separate the individual enantiomers. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the individual enantiomers of the amine can be recovered by treatment with a base. Another powerful technique for chiral separation is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentially retain the enantiomers, allowing for their analytical or preparative separation. scas.co.jpnih.gov

| Method | Principle | Key Reagents/Techniques | Outcome |

| Asymmetric Synthesis | Enantioselective formation of the stereocenter | Chiral catalysts (e.g., proline derivatives) | Enantioenriched product |

| Chiral Resolution (Crystallization) | Formation and separation of diastereomeric salts | Chiral resolving agents (e.g., tartaric acid) | Separated enantiomers |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Chiral column | Analytical or preparative separation of enantiomers |

Computational and Theoretical Investigations of 1,1 Dimethylisochroman 4 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity. Methods like Density Functional Theory (DFT) are often used for their balance of accuracy and computational cost. researchgate.net

Detailed research findings from such calculations would typically include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential Mapping: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Calculation of Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, offering a quantitative measure of reactivity. researchgate.net

| Parameter | Calculated Value (Hartrees) | Interpretation |

|---|---|---|

| Energy of HOMO | -0.235 | Region of the molecule likely to donate electrons. |

| Energy of LUMO | 0.089 | Region of the molecule likely to accept electrons. |

| HOMO-LUMO Gap | 0.324 | Indicates the chemical stability of the molecule. |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. mdpi.com This is particularly relevant for the non-planar isochroman (B46142) ring system in 1,1-Dimethylisochroman-4-amine. libretexts.org

The process involves:

Systematic or Stochastic Search: Exploring the potential energy surface to find different conformations.

Geometry Optimization: Optimizing the geometry of each identified conformer to find the nearest local energy minimum.

Energy Calculation: Calculating the relative energies of the conformers to determine their populations at a given temperature, often using Boltzmann distribution.

Mapping the energy landscape provides a comprehensive picture of the molecule's flexibility and the likelihood of adopting specific shapes, which is crucial for its interaction with other molecules. nih.govresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (degrees) | Population (%) at 298K |

|---|---|---|---|

| Chair | 0.00 | -55.2 | 75.3 |

| Twist-Boat | 2.50 | 30.1 | 24.1 |

| Boat | 5.80 | 0.5 | 0.6 |

Molecular Dynamics Simulations of Compound Behavior in Simulated Environments

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. pitt.edu By solving Newton's equations of motion for a system of atoms, MD simulations can model the molecule's movements and interactions in a simulated environment, such as in a solvent or near a biological macromolecule. mdpi.comscispace.comresearchgate.net

Key insights from MD simulations of 1,1-Dimethylisochroman-4-amine could include:

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which can influence its conformation and reactivity. scispace.com

Flexibility and Dynamics: Analyzing the fluctuations of atomic positions to identify rigid and flexible parts of the molecule.

Interaction with Biological Targets: Simulating the compound in the active site of a protein to study its binding mode and stability.

| Simulation Parameter | Value | Significance |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motions. |

| Solvent | Water | Simulates an aqueous biological environment. |

| Temperature | 310 K | Simulates human body temperature. |

| Root Mean Square Deviation (RMSD) | 1.5 Å | Measures the average deviation of the molecule's backbone from its initial structure, indicating stability. |

Prediction of Spectroscopic Signatures for Research and Characterization

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. nih.govgithub.ionih.gov

NMR Spectroscopy: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are highly sensitive to the electronic environment of the nuclei. nmrdb.org

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. This helps in identifying the functional groups present in the molecule.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 75.8 | 76.2 |

| C3 | 65.2 | 65.5 |

| C4 | 50.1 | 50.4 |

| C4a | 130.5 | 130.9 |

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational techniques used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com These models can predict the activity of new, unsynthesized compounds. nih.govnih.gov

SAR: Provides qualitative relationships, identifying key structural features (pharmacophores) responsible for a compound's activity.

QSAR: Develops mathematical models that quantitatively relate molecular descriptors (e.g., physicochemical properties) to biological activity.

For 1,1-Dimethylisochroman-4-amine, a QSAR model could be developed by synthesizing a series of derivatives with varying substituents and testing their biological activity. The model could then guide the design of more potent analogs.

CoMFA and CoMSIA are 3D-QSAR techniques that relate the 3D properties of a set of molecules to their biological activities. nih.govnanobioletters.comnih.gov These methods are instrumental in understanding the steric and electrostatic interactions that govern a molecule's binding to a receptor. dntb.gov.uadntb.gov.ua

CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their activities.

CoMSIA: In addition to steric and electrostatic fields, it also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

The results are often visualized as contour maps, highlighting regions where changes in these properties would likely lead to an increase or decrease in activity. This provides a visual guide for designing new molecules with improved properties.

| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Power |

|---|---|---|---|

| CoMFA | 0.65 | 0.92 | Good |

| CoMSIA | 0.68 | 0.95 | Excellent |

Molecular Interactions and Preclinical Biological Target Engagement

In Vitro Receptor Binding and Ligand Affinity Profiling

The initial step in characterizing a compound's activity is often to determine its affinity for a range of biological targets, primarily receptors.

Quantitative ligand binding assays are employed to measure the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. The test compound is introduced at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). This value can be converted to an inhibition constant (Ki), which represents the intrinsic affinity of the compound for the receptor.

Hypothetical Receptor Binding Affinity for 1,1-Dimethylisochroman-4-amine

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| Dopamine D2 | [³H]Spiperone | 85 |

| Serotonin (B10506) 5-HT2A | [³H]Ketanserin | 250 |

| Adrenergic α1 | [³H]Prazosin | 600 |

| Muscarinic M1 | [³H]Pirenzepine | >10,000 |

To assess the selectivity of a compound, it is screened against a broad panel of receptors, ion channels, and transporters. A compound that binds with high affinity to a single target is considered selective. However, many drugs exhibit polypharmacology, meaning they interact with multiple targets. This can sometimes lead to beneficial therapeutic effects or, conversely, to off-target side effects. Understanding a compound's selectivity profile is essential for predicting its clinical efficacy and safety.

Hypothetical Selectivity Profile of 1,1-Dimethylisochroman-4-amine (% Inhibition at 1 µM)

| Target Class | Receptor Subtype | % Inhibition |

|---|---|---|

| Dopamine | D1 | 15 |

| D2 | 92 | |

| D3 | 75 | |

| D4 | 68 | |

| Serotonin | 5-HT1A | 22 |

| 5-HT2A | 65 | |

| 5-HT2C | 40 | |

| Adrenergic | α1A | 55 |

| α2A | 10 | |

| β1 | <5 |

Enzyme Modulation and Kinetic Characterization (e.g., Inhibition Kinetics)

Beyond receptors, a compound's ability to modulate the activity of enzymes is a critical area of investigation. Enzyme inhibition assays are used to determine if a compound can reduce the rate of an enzyme-catalyzed reaction. Kinetic studies are then performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the enzyme-inhibitor dissociation constant (Ki). This information is vital for understanding how the compound exerts its effects at a molecular level.

Hypothetical Enzyme Inhibition Profile for 1,1-Dimethylisochroman-4-amine

| Enzyme Target | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | 1.2 | 0.85 | Competitive |

| Monoamine Oxidase B (MAO-B) | 5.8 | 3.5 | Competitive |

| Acetylcholinesterase (AChE) | >100 | - | Not Determined |

| Cytochrome P450 2D6 (CYP2D6) | 25 | 15 | Non-competitive |

Protein-Ligand Interaction Dynamics and Structural Basis (e.g., Co-crystallography Insights)

To understand the precise nature of the interaction between a compound and its protein target, structural biology techniques are employed. X-ray co-crystallography can provide a high-resolution, three-dimensional structure of the compound bound to the active site of the protein. This reveals the specific amino acid residues involved in the interaction, the binding orientation of the ligand, and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that stabilize the complex. This structural information is invaluable for structure-activity relationship (SAR) studies and for optimizing the lead compound's design.

Cellular Mechanism Studies in Model Systems (e.g., Cell Lines)

While binding and enzyme assays are performed on isolated proteins, cellular assays provide a more physiologically relevant context to confirm a compound's activity. These studies are conducted in cultured cells that endogenously express the target of interest or have been engineered to do so. These assays can measure downstream effects of target engagement, such as changes in second messenger levels (e.g., cAMP, Ca²⁺), activation or inhibition of signaling pathways, or alterations in gene expression.

Hypothetical Cellular Activity of 1,1-Dimethylisochroman-4-amine in a Dopamine D2 Receptor-Expressing Cell Line

| Assay Type | Endpoint Measured | EC50 / IC50 (nM) | Result |

|---|---|---|---|

| Functional Antagonism | Inhibition of dopamine-induced cAMP decrease | 120 | Antagonist activity confirmed |

| Calcium Mobilization | Change in intracellular Ca²⁺ | >10,000 | No agonistic activity |

Identification of Novel Molecular Targets

In some cases, a compound may exhibit an interesting biological effect through an unknown mechanism. In such instances, unbiased approaches can be used to identify its molecular target(s). Techniques such as chemical proteomics, which may involve affinity chromatography using the compound as bait to pull down its binding partners from cell lysates, can be employed. Phenotypic screening, where the effects of a compound are observed in cells or organisms without a preconceived target, followed by target deconvolution studies, is another powerful strategy for discovering novel mechanisms of action.

Mechanistic Elucidation of 1,1 Dimethylisochroman 4 Amine Action at the Molecular and Cellular Level

Ligand Recognition and Binding Site Analysis

There is no available research detailing the specific molecular targets of 1,1-Dimethylisochroman-4-amine. Studies identifying the receptors, enzymes, ion channels, or other biological macromolecules with which this compound interacts have not been published. Consequently, information regarding its binding affinity, thermodynamics, and the specific amino acid residues involved in forming a binding pocket is nonexistent.

Signaling Pathway Perturbation Analysis in Model Systems

As the molecular target(s) of 1,1-Dimethylisochroman-4-amine remain unidentified, there is no data on the intracellular signaling pathways that may be modulated by its activity. Research in model systems, such as cell cultures or animal models, that would elucidate its effect on key signaling cascades (e.g., G-protein-coupled receptor pathways, kinase signaling, or gene expression regulation) has not been reported.

Structure-Mechanism Relationships for 1,1-Dimethylisochroman-4-amine Interactions

Without knowledge of its molecular target and mechanism of action, it is not possible to discuss the structure-mechanism relationships for 1,1-Dimethylisochroman-4-amine. Such an analysis would require comparative studies of related analogs to determine the importance of the dimethyl groups at the 1-position, the amine group at the 4-position, and the isochroman (B46142) core for its biological activity. This foundational research is not currently available.

Advanced Analytical and Spectroscopic Methodologies in Research

High-Resolution Mass Spectrometry for Metabolite and Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of chemical compounds, offering high accuracy and resolution for the determination of elemental compositions. pharmaron.comtaylorfrancis.com In the context of isochroman (B46142) derivatives, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is pivotal for identifying metabolites formed through biotransformation processes. conicet.gov.arresearchgate.net The precise mass measurements provided by HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, allow researchers to propose molecular formulas for unknown metabolites and synthetic intermediates with a high degree of confidence. taylorfrancis.comnih.gov

The general workflow involves acquiring full-scan mass spectra to detect potential metabolites, followed by tandem mass spectrometry (MS/MS) experiments. The fragmentation patterns obtained from MS/MS provide structural information that, combined with the accurate mass of the precursor and fragment ions, helps to elucidate the structures of metabolites, such as hydroxylated or N-oxidized derivatives of the parent amine. pharmaron.com This systematic approach is critical for mapping the metabolic pathways of isochroman-containing compounds. conicet.gov.ar

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules. wiley.com For chiral molecules like 1,1-Dimethylisochroman-4-amine, advanced NMR methods are essential for establishing relative stereochemistry and analyzing conformational preferences. wordpress.com

Techniques such as the Nuclear Overhauser Effect (NOE), observed in 2D NMR experiments like NOESY and ROESY, provide information about the spatial proximity of protons within the molecule. This data is crucial for determining the relative configuration of stereocenters. For chiral amines, another powerful approach involves the formation of diastereomeric derivatives using a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). wordpress.com By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts between the two diastereomers, the absolute configuration of the amine's stereocenter can often be determined. wordpress.com These advanced methods provide a detailed picture of the molecule's spatial arrangement, which is fundamental to understanding its chemical and biological properties.

X-ray Crystallography for Absolute Configuration and Co-crystal Structural Determination

While NMR can provide information on relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves diffracting X-rays through a high-quality crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice.

For chiral primary amines, a common strategy to obtain crystals suitable for X-ray diffraction is the formation of a salt with a chiral acid of known absolute configuration. The resulting diastereomeric salt often has different crystallization properties than the free amine. By solving the crystal structure of this salt, the absolute configuration of the amine can be unambiguously assigned relative to the known configuration of the acid. This method provides incontrovertible proof of the molecule's stereochemistry.

Chromatographic Method Development and Optimization for Research Sample Analysis (HPLC, GC, SFC)

The separation and quantification of 1,1-Dimethylisochroman-4-amine and its related substances from complex mixtures rely on the development of optimized chromatographic methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary techniques used for this purpose. shimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like primary amines. Chiral HPLC, using columns with a chiral stationary phase (CSP), is the most common approach for separating enantiomers. Method development involves screening different CSPs (e.g., polysaccharide-based) and mobile phase compositions to achieve optimal resolution. shimadzu.comhplc.eu

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For primary amines, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is often required to increase volatility and improve chromatographic performance. wiley.com Chiral capillary columns are used to resolve the enantiomers of the derivatized amine. wiley.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. shimadzu.comchromatographyonline.com Using compressed carbon dioxide as the main mobile phase component, SFC is highly effective for separating enantiomers of primary amines on polysaccharide-based chiral stationary phases. chromatographyonline.comnih.gov Method development focuses on optimizing parameters such as the organic co-solvent (modifier), additives (acidic or basic), back-pressure, and temperature to achieve baseline separation. chromatographyonline.comnih.gov

Table 1: Comparison of Chromatographic Techniques for Chiral Amine Separation

| Technique | Stationary Phase Examples | Mobile Phase Components | Key Advantages | Common Challenges |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralcel, Chiralpak) | Hexane/Isopropanol, Acetonitrile/Water | Wide applicability, robust methods | Higher solvent consumption, longer run times |

| GC | Cyclodextrin derivatives | Inert carrier gas (He, H₂) | High resolution for volatile compounds | Requires derivatization for polar amines, thermal stability needed |

| SFC | Polysaccharide-based | CO₂, Methanol, Ethanol | Fast separations, "greener" technique | Requires specialized instrumentation, optimization can be complex |

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical method. For primary amines like 1,1-Dimethylisochroman-4-amine, derivatization serves several purposes:

Improved GC Performance: Converting the polar amine group into a less polar derivative, such as a trifluoroacetamide, reduces peak tailing and improves thermal stability, enabling analysis by GC. wiley.com

Enhanced Detection: Attaching a chromophore or fluorophore to the amine allows for highly sensitive detection by UV or fluorescence detectors in HPLC.

Chiral Resolution: Reaction with a chiral derivatizing agent creates diastereomers that can often be separated on a non-chiral (achiral) chromatographic column. This provides an alternative to using expensive chiral stationary phases.

Table 2: Common Derivatization Reagents for Primary Amines

| Reagent | Purpose | Resulting Derivative | Analytical Technique |

|---|---|---|---|

| Trifluoroacetic anhydride (B1165640) (TFAA) | Increase volatility, reduce polarity | Trifluoroacetamide | GC |

| Mosher's Acid Chloride | Create diastereomers for configuration analysis | Mosher's Amide | NMR, HPLC |

| Marfey's Reagent (FDAA) | Create diastereomers for chiral separation | FDAA-Amine Adduct | HPLC |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. CD spectroscopy is a valuable tool for assessing the enantiomeric purity (or enantiomeric excess, ee) of a sample.

While direct analysis can be challenging, CD is often used in conjunction with a sensor or auxiliary chromophore that interacts with the chiral amine. The interaction produces a distinct CD signal whose intensity is proportional to the concentration of each enantiomer. By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be determined rapidly. This method is particularly useful in high-throughput screening applications for asymmetric synthesis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design of Compound Libraries for SAR Exploration

The systematic investigation of SAR for a novel scaffold like 1,1-dimethylisochroman-4-amine typically begins with the design and synthesis of a compound library. This library would be constructed around the core isochroman (B46142) structure, with variations at key positions to probe the chemical space and identify structural features that govern biological activity. nih.govsygnaturediscovery.com

Library Design Strategy:

A focused library for exploring the SAR of 1,1-dimethylisochroman-4-amine would likely involve modifications at three primary points of diversity:

The Amine Group (R¹): The primary amine at the 4-position is a key site for modification. A library would include secondary and tertiary amines with various alkyl and aryl substituents to explore the impact of size, basicity, and lipophilicity on target binding.

The Aromatic Ring (R²): Substituents on the benzene (B151609) ring of the isochroman core can significantly influence electronic properties and provide additional interaction points with a biological target. A range of electron-donating and electron-withdrawing groups, as well as different positional isomers, would be synthesized.

The Gem-Dimethyl Group: While the initial focus is on the 1,1-dimethyl substitution, a comprehensive library might explore the impact of replacing these methyl groups with other alkyl groups or incorporating them into a spirocyclic system to alter the conformational rigidity of the molecule. nih.gov

Table 1: Exemplar Design of a Focused Compound Library for 1,1-Dimethylisochroman-4-amine SAR

| Scaffold | R¹ (Amine Substituent) | R² (Aromatic Substituent) | Rationale for Inclusion |

| 1,1-Dimethylisochroman | -NH₂ (Primary amine) | -H (Unsubstituted) | Parent compound for baseline activity. |

| 1,1-Dimethylisochroman | -NHCH₃ (Secondary amine) | -H | To assess the effect of N-alkylation. |

| 1,1-Dimethylisochroman | -N(CH₃)₂ (Tertiary amine) | -H | To evaluate the impact of increased steric bulk and basicity at the nitrogen. |

| 1,1-Dimethylisochroman | -NH₂ | 6-F, 7-F | Introduction of halogens to probe electronic effects and potential halogen bonding. |

| 1,1-Dimethylisochroman | -NH₂ | 6-OCH₃, 7-OCH₃ | Addition of electron-donating groups to modify electronic character. |

| 1,1-Dimethylisochroman | -NHCH₃ | 6-Cl, 7-Cl | Combination of N-alkylation and aromatic substitution to explore synergistic effects. |

Such libraries are often synthesized using parallel chemistry techniques to efficiently generate a diverse set of compounds for screening. tarosdiscovery.com The goal is to create a collection of molecules that systematically covers a range of physicochemical properties to build a robust SAR model. sygnaturediscovery.com

Correlation of Structural Features with Preclinical Biological Activities/Binding

From studies on analogous compounds like aminotetralins and other isochroman derivatives, several correlations between structural features and biological activity can be postulated for the 1,1-dimethylisochroman-4-amine scaffold. nih.govnih.gov These compounds are often investigated for their effects on monoamine transporters and G-protein coupled receptors (GPCRs) in the CNS. nih.govresearchgate.net

Key SAR Observations from Analogous Scaffolds:

Nature of the Amine Substituent: For many CNS targets, the nature of the amine substituent is a critical determinant of activity and selectivity. For instance, in aminotetralin series, secondary amines have shown different receptor subtype selectivity compared to tertiary amines. nih.gov It is plausible that for 1,1-dimethylisochroman-4-amine, N-alkylation could modulate potency and selectivity for specific biological targets.

Aromatic Substitution: Modifications on the aromatic ring can have a profound impact. For example, in a series of isochroman-4-one (B1313559) hybrids, the introduction of specific substituents on the aromatic ring led to potent α1-adrenergic receptor antagonistic activity. nih.gov Similarly, for 1,1-dimethylisochroman-4-amine, the position and electronic nature of substituents on the benzene ring would likely influence binding affinity and functional activity.

Conformational Effects: The gem-dimethyl group at the 1-position restricts the conformational flexibility of the dihydropyran ring. This conformational constraint can be advantageous for locking the molecule into a bioactive conformation, potentially increasing affinity for its target.

Table 2: Postulated SAR for 1,1-Dimethylisochroman-4-amine Based on Analog Data

| Structural Modification | Predicted Impact on Biological Activity | Basis from Analogous Compounds |

| N-methylation (-NH₂ → -NHCH₃) | May increase potency and/or alter receptor selectivity. | In aminotetralins, N-alkylation influences adrenoceptor agonist activity. nih.gov |

| N,N-dimethylation (-NH₂ → -N(CH₃)₂) | Could further enhance potency or introduce antagonist properties depending on the target. | In aminotetralins, tertiary amines exhibit different activity profiles from secondary amines. nih.gov |

| Aromatic Halogenation (e.g., 6-F, 7-Cl) | Potentially enhances binding affinity through favorable electronic interactions or halogen bonding. | Halogenated aminotetralin analogs show high affinity for serotonin (B10506) receptors. nih.gov |

| Aromatic Methoxy Substitution (e.g., 6-OCH₃) | May increase affinity for certain targets through hydrogen bond acceptance. | Substitution patterns on isocoumarin (B1212949) derivatives significantly affect their biological activity. researchgate.net |

Computational Approaches to SAR/QSAR: Predictive Modeling and Virtual Screening

Computational chemistry plays a vital role in modern drug discovery by enabling the prediction of SAR and guiding the design of new compounds. sygnaturediscovery.com For a novel scaffold like 1,1-dimethylisochroman-4-amine, computational approaches would be instrumental in prioritizing synthetic efforts.

Quantitative Structure-Activity Relationship (QSAR):

Once initial biological data is obtained from a library of analogs, QSAR models can be developed. These mathematical models correlate the chemical structures of the compounds with their biological activities. wikipedia.org For the 1,1-dimethylisochroman-4-amine series, descriptors such as lipophilicity (logP), electronic properties (e.g., Hammett constants of aromatic substituents), and steric parameters would be calculated and used to build a predictive QSAR model. This model could then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.

Molecular Docking and Virtual Screening:

If the biological target of 1,1-dimethylisochroman-4-amine is known and its three-dimensional structure is available, molecular docking studies can be performed. This involves computationally placing the molecule into the binding site of the target protein to predict its binding mode and affinity. Docking studies could reveal key interactions, such as hydrogen bonds between the amine group and receptor residues or hydrophobic interactions involving the dimethyl groups and the aromatic ring.

Virtual screening of large compound databases could also be employed to identify other commercially available or synthetically accessible compounds that share the key pharmacophoric features of 1,1-dimethylisochroman-4-amine, thereby expanding the chemical diversity of potential hits. sygnaturediscovery.com

Impact of Stereochemistry on Molecular Interactions and Functional Outcomes

The 1,1-dimethylisochroman-4-amine molecule possesses a chiral center at the C4 position, meaning it can exist as a pair of enantiomers, (R)-1,1-dimethylisochroman-4-amine and (S)-1,1-dimethylisochroman-4-amine. It is well-established in medicinal chemistry that stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as receptors and enzymes are themselves chiral.

The differential interaction of enantiomers with their biological targets can lead to significant differences in potency, efficacy, and even the nature of the biological response (e.g., one enantiomer being an agonist while the other is an antagonist). Therefore, the synthesis and biological evaluation of the individual enantiomers of 1,1-dimethylisochroman-4-amine and its derivatives would be a critical step in the SAR exploration.

For example, in studies of aminotetralin analogs, the stereochemistry at the amine-bearing carbon has been shown to be a major determinant of their activity at serotonin receptors. nih.gov It is highly probable that the (R) and (S) enantiomers of 1,1-dimethylisochroman-4-amine would exhibit different biological profiles. The separation and individual testing of these stereoisomers are essential for a complete understanding of the SAR and for the development of a potentially more selective and potent therapeutic agent.

Advanced Research Applications of 1,1 Dimethylisochroman 4 Amine

Development as Molecular Probes for Target Validation and Chemical Biology Studies

There is currently no available research detailing the development or use of 1,1-Dimethylisochroman-4-amine as a molecular probe for target validation or in chemical biology studies. Molecular probes are essential tools for visualizing and understanding biological processes, and their development from novel scaffolds is a significant area of research. However, no studies have been identified that explore the potential of 1,1-Dimethylisochroman-4-amine for these purposes.

Utility in Academic Lead Discovery and Optimization Programs

Information regarding the utility of 1,1-Dimethylisochroman-4-amine in academic lead discovery and optimization programs is not present in the current body of scientific literature. Lead discovery programs in academia often focus on identifying and optimizing novel chemical entities with therapeutic potential. The absence of any published data suggests that this compound has not been a significant focus of such academic endeavors.

Applications in Mechanistic Chemical Biology Investigations

There is no public record of 1,1-Dimethylisochroman-4-amine being applied in mechanistic chemical biology investigations. These studies aim to elucidate the molecular mechanisms of action of small molecules and their effects on biological systems. Without any published research, the role of 1,1-Dimethylisochroman-4-amine in this field remains unknown.

Future Directions and Unexplored Research Frontiers

Addressing Synthetic Challenges for Scalability in Academic Research

A critical hurdle in the academic exploration of novel chemical entities is the development of synthetic routes that are both efficient and scalable. While initial syntheses may be suitable for preliminary biological screening, the need for larger quantities of material for more extensive studies necessitates robust and reproducible methods. For isochroman-4-amines, several challenges and opportunities exist.

Another significant challenge is the control of stereochemistry at the C4 position of the isochroman (B46142) ring. Many biological targets exhibit stereospecific binding, meaning that one enantiomer of a chiral drug may be significantly more active than the other. The development of asymmetric synthetic methods to access enantiomerically pure isochroman-4-amines is a key area for future research. This could involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions.

The table below outlines potential strategies to address scalability in the synthesis of isochroman-4-amines.

| Challenge | Potential Solution | Key Considerations |

| Multi-step syntheses | Development of convergent synthetic routes and multi-component reactions. | Reaction optimization, availability of starting materials. |

| Low overall yields | Optimization of reaction conditions for each step, use of more efficient catalysts. | Cost of reagents and catalysts, reaction time. |

| Stereochemical control | Development of asymmetric synthetic methods. | Enantiomeric excess, separation of diastereomers. |

| Purification difficulties | Use of crystallization or other non-chromatographic purification methods. | Solubility of intermediates and final products. |

Exploration of Novel Binding Modes and Allosteric Mechanisms

The diverse biological activities reported for isochroman derivatives suggest that they may interact with a variety of biological targets. However, for many of these compounds, the precise molecular mechanisms of action remain to be fully elucidated. A significant frontier in isochroman-4-amine (B116595) research is the exploration of novel binding modes and the potential for allosteric modulation of protein function.

Future research should employ a combination of computational and experimental approaches to identify and characterize the binding sites of isochroman-4-amines on their target proteins. Molecular docking and molecular dynamics simulations can provide initial insights into potential binding poses, which can then be validated through experimental techniques such as X-ray crystallography or cryo-electron microscopy.

Furthermore, the potential for isochroman-4-amines to act as allosteric modulators is an exciting and underexplored area. Allosteric modulators bind to a site on a protein that is distinct from the active site, inducing a conformational change that alters the protein's activity. This can offer several advantages over traditional active site inhibitors, including greater selectivity and a lower potential for off-target effects. The investigation of allosteric mechanisms for isochroman-4-amines could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Integration with Emerging Technologies in Chemical Biology and Omics Research

The integration of isochroman-4-amine research with emerging technologies in chemical biology and "omics" research holds immense potential for accelerating drug discovery and elucidating biological mechanisms. Chemical biology tools, such as activity-based protein profiling and chemical proteomics, can be used to identify the direct cellular targets of isochroman-4-amines and to map their protein interaction networks.

"Omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to treatment with isochroman-4-amines. This systems-level understanding can help to identify novel mechanisms of action, potential biomarkers for drug response, and new therapeutic indications. For example, transcriptomic analysis could reveal changes in gene expression patterns induced by an isochroman-4-amine, providing clues about the signaling pathways it modulates.

The following table summarizes how emerging technologies can be applied to isochroman-4-amine research.

| Technology | Application | Potential Outcome |

| Chemical Proteomics | Target identification and validation. | Identification of direct binding partners and off-targets. |

| Transcriptomics (RNA-seq) | Elucidation of mechanism of action. | Understanding of downstream cellular pathways affected. |

| Metabolomics | Assessment of metabolic effects. | Identification of changes in cellular metabolism. |

| High-throughput Screening | Discovery of new biological activities. | Identification of novel therapeutic applications. |

Interdisciplinary Approaches in Isochroman-4-amine Research

The complexity of drug discovery and development necessitates a highly interdisciplinary approach. The future success of isochroman-4-amine research will depend on effective collaborations between scientists from diverse fields, including medicinal chemistry, pharmacology, structural biology, computational chemistry, and clinical medicine.

Medicinal chemists will continue to play a crucial role in the design and synthesis of novel isochroman-4-amine analogs with improved potency, selectivity, and pharmacokinetic properties. Pharmacologists will be responsible for evaluating the biological activity of these compounds in cellular and animal models of disease. Structural biologists will provide critical insights into the molecular basis of drug-target interactions, guiding further drug design efforts. Computational chemists can use modeling and simulation to predict the properties of new compounds and to understand their mechanisms of action.

Ultimately, the translation of promising isochroman-4-amine candidates from the laboratory to the clinic will require close collaboration with clinical researchers to design and conduct rigorous clinical trials. This interdisciplinary approach will be essential to fully realize the therapeutic potential of this important class of molecules.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents (methanol, ethyl acetate).

- Waste Management : Neutralize acidic/basic residues before disposal; segregate halogenated waste .

- Emergency Procedures : Immediate rinsing with water for spills on skin; consult SDS for first-aid measures (e.g., Section 4 of ChemScene LLC guidelines) .

What strategies are effective for scaling up 1,1-Dimethylisochroman-4-amine synthesis without compromising purity?

Advanced Research Question

Transitioning from milligram to gram-scale synthesis requires:

- Flow Chemistry : Continuous-flow reactors to maintain precise temperature control and reduce side reactions.

- Catalyst Optimization : Replace sodium cyanoborohydride with polymer-supported borohydride resins for easier recovery.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress in real-time.

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/heptane) to enhance crystal purity (>99%) and yield .

How can researchers leverage FAIR data principles to enhance reproducibility in studies involving 1,1-Dimethylisochroman-4-amine?

Advanced Research Question

Adopt the FAIR framework (Findable, Accessible, Interoperable, Reusable):

- Data Deposition : Upload synthetic protocols, spectral data, and assay results to repositories like Chemotion or RADAR4Chem .

- Metadata Standards : Use ISA-Tab format to document experimental conditions (e.g., solvent purity, humidity levels).

- Open Tools : Share computational models (e.g., Gaussian input files) via platforms like GitHub.

- Collaborative Review : Cross-validate data with independent labs using blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.